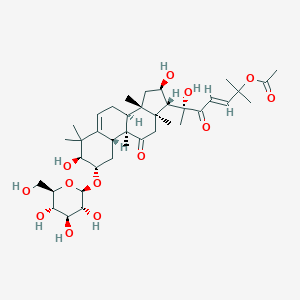
2-O-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gpc acetate, also known as glycerylphosphorylcholine acetate, is a chemical compound that has garnered interest in various scientific fields. It is a derivative of glycerylphosphorylcholine, a naturally occurring compound in the body that plays a crucial role in cellular metabolism and neurotransmission.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of glycerylphosphorylcholine acetate typically involves the esterification of glycerylphosphorylcholine with acetic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of glycerylphosphorylcholine acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as Amberlyst-15, can further streamline the process by simplifying the separation and purification steps.
化学反応の分析
Types of Reactions
Glycerylphosphorylcholine acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium hydroxide in aqueous solution at elevated temperatures (50-70°C).
Major Products Formed
Oxidation: Glycerylphosphorylcholine acetate can be oxidized to form glycerylphosphorylcholine and acetic acid.
Reduction: Reduction can yield glycerylphosphorylcholine and ethanol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
科学的研究の応用
Chemical Properties and Mechanisms
Compounds with the "2-O-" designation often involve oxygen in different oxidation states, which can significantly influence their reactivity and interactions with other molecules. For example, the presence of hydroxyl groups (-OH) or peroxides (R-O-O-R) can enhance oxidative reactions, making them valuable in various chemical processes.
Therapeutic Uses
Oxygen-based compounds have been studied extensively for their therapeutic potential:
- Antioxidant Properties : Compounds like nitroxides (e.g., Tempol) exhibit antioxidant properties that help protect cells from oxidative stress. They can inhibit damage caused by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which is crucial in preventing cellular damage in various diseases, including cancer and neurodegenerative disorders .
- Cancer Treatment : Nitroxides have shown promise in enhancing the efficacy of radiotherapy by protecting normal tissues while sensitizing tumor cells to radiation. This dual action is attributed to their ability to modulate oxidative stress levels in cancerous tissues .
- Ozone Therapy : Ozone (O₃) therapy utilizes the oxidative properties of ozone to stimulate immune responses and promote healing. Research indicates that low doses of ozone can activate immune pathways and reduce inflammation, offering potential benefits in treating chronic diseases .
Research Applications
- Functional Imaging : Nitroxides are used as contrast agents in magnetic resonance imaging (MRI), allowing for enhanced imaging of tissues and detection of pathological changes .
- Biomarkers : The measurement of H₂O₂ levels serves as a biomarker for oxidative stress in cells, providing insights into cellular health and disease mechanisms. Recent studies have identified peaks of H₂O₂ during autophagy, indicating its role in cellular recycling processes .
Catalysis
Compounds such as molybdenum oxides (MoOₓ) are utilized as catalysts in various chemical reactions, including:
- Formaldehyde Production : Molybdenum oxide catalysts facilitate the selective oxidation of methanol to produce formaldehyde, a key industrial chemical .
- Energy Conversion : Molybdenum oxides are also explored for applications in lithium-ion batteries and hydrogen evolution reactions due to their excellent electrical properties and stability as transition metal oxides .
Environmental Applications
- Gas Sensors : Oxygen-containing compounds are employed in gas sensing technologies due to their sensitivity to changes in environmental conditions, aiding in pollution monitoring and safety applications .
Nitroxides in Cancer Therapy
A study investigated the use of nitroxide Tempol in combination with radiation therapy for cancer treatment. Results indicated that Tempol effectively reduced oxidative damage to normal tissues while enhancing tumor cell sensitivity to radiation, leading to improved therapeutic outcomes.
Ozone Therapy for Chronic Conditions
Research on ozone therapy demonstrated its efficacy in activating immune responses in patients with chronic inflammatory diseases. Clinical trials showed significant improvements in symptoms and biomarkers associated with inflammation following ozone treatment.
Tables
| Application Area | Specific Use | Example Compound |
|---|---|---|
| Therapeutic | Antioxidant properties | Nitroxides (Tempol) |
| Cancer treatment | Nitroxides | |
| Ozone therapy | Ozone (O₃) | |
| Research | MRI contrast agent | Nitroxides |
| Biomarker for oxidative stress | H₂O₂ | |
| Industrial | Catalysis | Molybdenum Oxide |
| Gas sensing | Various 2-O compounds |
作用機序
The mechanism of action of glycerylphosphorylcholine acetate involves its hydrolysis to glycerylphosphorylcholine and acetic acid. Glycerylphosphorylcholine is then further metabolized to choline, which is a precursor for the neurotransmitter acetylcholine. Acetylcholine plays a vital role in neurotransmission, particularly in the central nervous system, where it is involved in memory and learning processes.
類似化合物との比較
Similar Compounds
- Choline acetate
- Phosphorylcholine
- Glycerylphosphorylcholine
Uniqueness
Glycerylphosphorylcholine acetate is unique due to its dual role as a source of both choline and acetate. This dual functionality makes it particularly valuable in studies related to cellular metabolism and neurotransmission. Compared to choline acetate, glycerylphosphorylcholine acetate provides a more sustained release of choline, making it more effective in applications requiring prolonged choline availability.
特性
CAS番号 |
117869-71-3 |
|---|---|
分子式 |
C38H58O13 |
分子量 |
722.9 g/mol |
IUPAC名 |
[(E,6R)-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |
InChI |
InChI=1S/C38H58O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,12-13,20-24,27-32,39,41,44-48H,11,14-17H2,1-9H3/b13-12+/t20-,21-,22+,23-,24+,27-,28+,29-,30+,31-,32-,35+,36-,37+,38+/m1/s1 |
InChIキー |
JXLGHGQDRCPDGI-HEKOSTPLSA-N |
SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |
異性体SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O |
正規SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |
同義語 |
2-O-glucopyranosylcucurbitacin F-25-acetate GPC acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















